molecular formula C29H31N3O3 B11492018 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)

N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)

Cat. No.: B11492018
M. Wt: 469.6 g/mol
InChI Key: LNAONAMDBOLCEO-UHFFFAOYSA-N
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Description

N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide) is a synthetic molecule with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: Approximately 568.64 g/mol

This compound features two phenylpropanamide moieties connected by a central 1,3-phenylene ring. The presence of the 2-oxopyrrolidin-1-yl group adds further complexity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but here’s a common one:

    Starting Material: Begin with commercially available starting materials.

    Step 1 (Condensation): React 4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene diamine with benzoyl chloride to form the bis(3-phenylpropanamide) intermediate.

    Step 2 (Coupling): Couple the intermediate with benzyloxybenzaldehyde using appropriate coupling agents.

    Step 3 (Deprotection): Remove the benzyl protecting group to obtain the final compound.

Industrial Production: Industrial-scale production typically involves modifications of these synthetic steps, optimized for efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the amide or phenyl groups.

    Substitution: Nucleophilic substitution reactions are possible at the amide nitrogen.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are relevant.

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Used as a building block in complex organic syntheses.

    Supramolecular Chemistry: Investigated for its self-assembly properties.

Biology and Medicine::

    Drug Development: Potential as a scaffold for drug design.

    Bioconjugation: Used in bioconjugates for targeted drug delivery.

Industry::

    Materials Science: Employed in polymer chemistry and material design.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate precise pathways.

Comparison with Similar Compounds

    Bisphenol A: Also features a central phenylene ring.

    Polyamides: Share amide linkages but lack the phenyl groups.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

N-[2-methyl-4-(2-oxopyrrolidin-1-yl)-5-(3-phenylpropanoylamino)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C29H31N3O3/c1-21-19-26(32-18-8-13-29(32)35)25(31-28(34)17-15-23-11-6-3-7-12-23)20-24(21)30-27(33)16-14-22-9-4-2-5-10-22/h2-7,9-12,19-20H,8,13-18H2,1H3,(H,30,33)(H,31,34)

InChI Key

LNAONAMDBOLCEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3)N4CCCC4=O

Origin of Product

United States

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